molecular formula C11H12BrNO3S B14909834 n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine

n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine

Cat. No.: B14909834
M. Wt: 318.19 g/mol
InChI Key: MQJABGQEBICOAF-UHFFFAOYSA-N
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Description

n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine is a synthetic organic compound that features a brominated thiophene ring and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.

    Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the carbonyl group or the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might serve as a ligand or catalyst in certain organic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • n-(3-Chlorothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
  • n-(3-Iodothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
  • n-(3-Methylthiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine

Uniqueness

The presence of the bromine atom in n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine might confer unique reactivity and properties compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid

InChI

InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

MQJABGQEBICOAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

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